5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline
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Overview
Description
5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline is a heterocyclic compound with the molecular formula C16H14N4. It is known for its unique structure, which consists of fused quinoxaline rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with a diketone, followed by cyclization to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the core structure. These derivatives can exhibit diverse chemical and physical properties .
Scientific Research Applications
5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline involves its interaction with specific molecular targets. It can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5,12-Dihydroquinoxalino[2,3-b]quinoxaline
- Quinoxalino[2,3-b]quinoxaline, 5,12-dihydro-
Uniqueness
5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline is unique due to the presence of methyl groups at the 5 and 11 positions, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its physical and chemical properties compared to similar compounds .
Properties
IUPAC Name |
6,12-dimethylquinoxalino[2,3-b]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-19-13-9-5-3-7-11(13)18-16-15(19)17-12-8-4-6-10-14(12)20(16)2/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZFRRXCDGPRSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C3C1=NC4=CC=CC=C4N3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299859 |
Source
|
Record name | 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15805-70-6 |
Source
|
Record name | NSC133353 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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